Primlev - 330988-72-2

Primlev

Catalog Number: EVT-15328043
CAS Number: 330988-72-2
Molecular Formula: C26H30N2O6
Molecular Weight: 466.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Primlev is a pharmaceutical compound that combines oxycodone hydrochloride and acetaminophen, primarily used for the management of moderate to severe pain. Oxycodone is a semisynthetic opioid derived from thebaine, while acetaminophen is a non-opiate analgesic. This combination enhances pain relief while minimizing the dosage of oxycodone required, thereby reducing potential side effects associated with higher doses of opioids .

  • Source: Primlev is manufactured as an oral tablet and is classified under narcotic analgesic combinations. It is marketed under various brand names, including Endocet and Percocet .
  • Classification: Primlev falls under the category of opioid analgesics and non-opioid analgesics, specifically classified as a narcotic analgesic combination due to its dual mechanism of action .
Synthesis Analysis

The synthesis of Primlev involves combining oxycodone hydrochloride with acetaminophen. Oxycodone itself is synthesized from thebaine through a series of chemical reactions that modify its structure to enhance its analgesic properties. The synthesis typically includes:

  1. Extraction of Thebaine: Thebaine is extracted from opium poppy.
  2. Chemical Modification: Thebaine undergoes chemical modifications, including methylation and oxidation, to produce oxycodone.
  3. Combination with Acetaminophen: Oxycodone is then formulated with acetaminophen in specific ratios to create the final product, Primlev .

The technical details of these processes may vary depending on the manufacturer but generally adhere to stringent pharmaceutical standards to ensure efficacy and safety.

Molecular Structure Analysis

Primlev's active ingredients consist of oxycodone hydrochloride and acetaminophen, each with distinct molecular structures:

  • Oxycodone Hydrochloride:
    • Molecular Formula: C18_{18}H21_{21}NO4_{4}•HCl
    • Molecular Weight: 351.82 g/mol
    • Structure: Oxycodone features a complex polycyclic structure typical of opioids, characterized by multiple fused rings which contribute to its pharmacological activity.
  • Acetaminophen:
    • Molecular Formula: C8_{8}H9_{9}NO2_{2}
    • Molecular Weight: 151.16 g/mol
    • Structure: Acetaminophen has a simpler structure compared to oxycodone, consisting of a phenolic hydroxyl group and an acetamido group attached to a benzene ring.

These compounds interact synergistically when combined in Primlev, enhancing pain relief while mitigating some side effects associated with higher doses of opioids alone .

Chemical Reactions Analysis

Primlev does not undergo significant chemical transformations in the body beyond its pharmacological action. Upon administration:

  1. Absorption: Both components are absorbed in the gastrointestinal tract.
  2. Metabolism:
    • Oxycodone is primarily metabolized in the liver via cytochrome P450 enzymes (CYP3A4 and CYP2D6), leading to active metabolites.
    • Acetaminophen undergoes conjugation reactions primarily through sulfation and glucuronidation pathways.
  3. Excretion: The metabolites are excreted via urine, with both drugs having half-lives that support their use for pain management .
Mechanism of Action

The mechanism of action for Primlev involves both active ingredients working through different pathways:

  • Oxycodone acts primarily as an agonist at mu-opioid receptors in the central nervous system, leading to decreased perception of pain and increased pain tolerance.
  • Acetaminophen exerts its analgesic effect by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in prostaglandin synthesis—substances that mediate inflammation and pain.

This dual mechanism allows for effective pain relief while potentially reducing the risk of opioid dependence associated with higher doses of oxycodone alone .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Primlev tablets are typically white to off-white.
  • Solubility: Both oxycodone hydrochloride and acetaminophen are soluble in water, allowing for effective absorption when taken orally.

Chemical Properties

  • Stability: Primlev maintains stability under standard storage conditions but should be kept away from moisture and excessive heat.
  • pH Range: The pH stability range for oxycodone hydrochloride solutions is typically between 4.0 and 7.5.

Relevant Data

  • The molecular weight of Primlev (considering both active ingredients) is approximately 503 g/mol when calculated based on their respective contributions in common formulations (e.g., 5 mg oxycodone with 300 mg acetaminophen) .
Applications

Primlev is primarily utilized in clinical settings for:

  • Pain Management: It is indicated for patients experiencing moderate to severe pain due to various conditions such as post-operative pain, injury, or chronic pain syndromes.
  • Combination Therapy: Its formulation allows for lower doses of oxycodone compared to opioid-only therapies, which can help mitigate risks associated with opioid use such as dependence and overdose.

Additionally, ongoing research explores its efficacy in different pain management scenarios, including cancer pain and neuropathic pain conditions .

Historical Context and Therapeutic Rationale

Evolution of Opioid-Acetaminophen Combination Therapies in Pain Management

The development of opioid-acetaminophen fixed-dose combinations (FDCs) represents a significant advancement in analgesic pharmacotherapy, with Primlev® (oxycodone hydrochloride/acetaminophen) emerging as a strategically formulated addition to this therapeutic class. The historical trajectory began with early combinations of codeine and acetaminophen in the 1970s, followed by hydrocodone/acetaminophen formulations in the 1980s. Oxycodone-based combinations entered the market as a pharmacological response to the need for more potent opioid options for moderate-to-severe acute pain, leveraging oxycodone's distinct pharmacodynamic profile as a semisynthetic opioid agonist with high mu-opioid receptor affinity [2].

Primlev® exemplifies the therapeutic optimization pursued in later-generation FDCs through precise stoichiometric ratios (5mg/300mg, 7.5mg/300mg, 10mg/300mg) designed to maximize analgesic synergy while containing acetaminophen exposure. This formulation refinement occurred alongside growing understanding of multimodal analgesia—the concurrent targeting of multiple pain pathways to achieve superior efficacy with lower component doses [7]. The scientific rationale underpinning Primlev® specifically exploits two complementary mechanisms: oxycodone's central nervous system-mediated opioid analgesia (via G-protein coupled receptor signaling and neuronal hyperpolarization) and acetaminophen's putative central COX inhibition with minimal peripheral anti-inflammatory activity [2] [4]. This dual mechanism addresses both nociceptive signal transmission and central pain processing, creating a broader therapeutic effect than either agent alone.

Table 1: Evolution of Major Opioid/Acetaminophen Fixed-Dose Combinations

Decade IntroducedRepresentative CompoundsTherapeutic Rationale
1970sCodeine/AcetaminophenModerate pain relief with lower abuse potential than strong opioids
1980sHydrocodone/AcetaminophenEnhanced potency for moderate-to-severe pain
1990s-2000sOxycodone/Acetaminophen (Primlev®)Optimized mu-receptor targeting for severe acute pain
2010sExtended-release formulationsProlonged duration for persistent pain management

Regulatory developments significantly influenced this evolution. Primlev® and similar oxycodone combinations became subject to the FDA's Opioid Analgesic Risk Evaluation and Mitigation Strategy (REMS) program, which mandated stringent prescribing protocols while acknowledging their medical necessity for acute pain inadequately controlled by non-opioid alternatives [1] [2]. The introduction of bilayer tablet technology (e.g., Xartemis XR®) further demonstrated formulation advancements within this therapeutic class, though Primlev® retained clinical relevance for immediate analgesia requirements [4].

Pharmacoeconomic Drivers for Fixed-Dose Analgesic Formulations

The proliferation of opioid-acetaminophen FDCs like Primlev® reflects compelling pharmacoeconomic principles, particularly in resource-constrained healthcare environments. Key drivers include:

Adherence-Enhanced Cost Efficiency: FDCs reduce pill burden, directly improving medication adherence by 15-25% according to outcomes research in pain management [3]. For Primlev®, this translates to approximately 20% higher adherence rates compared to equivalent free combinations, reducing downstream costs associated with treatment failure and pain-related disability. A Colombian cost-effectiveness analysis demonstrated superior efficiency metrics for opioid/acetaminophen FDCs versus monotherapies, with incremental cost-effectiveness ratios (ICERs) favoring combination products [8].

Manufacturing and Distribution Economics: Consolidated production processes for FDCs yield significant cost advantages. Tablet formulation costs for combinations are 30-40% lower per therapeutic unit than equivalent separate tablets, with proportional savings in packaging, distribution, and inventory management [3]. These efficiencies make medications like Primlev® particularly viable in formulary-driven health systems, though developing nations sometimes face challenges with irrational FDC proliferation lacking therapeutic justification.

Hospital Formulary Optimization: In acute care settings, FDCs streamline medication administration processes and reduce medication errors. Studies indicate a 15% reduction in analgesic medication errors following implementation of standardized FDC protocols [6]. Additionally, bulk procurement of single formulation entities often carries substantial price advantages—health systems typically realize 10-18% cost savings when consolidating to FDC-first formularies for acute pain management [3] [8].

Table 2: Pharmacoeconomic Comparison of Analgesic Strategies (Per 10,000 Treatment Days)

Cost ComponentFree CombinationFixed-Dose CombinationSavings with FDC
Medication Acquisition$42,500$38,00010.6%
Pharmacy Dispensing$18,200$15,50014.8%
Treatment Failure$27,800$22,10020.5%
Total Institutional Cost$88,500$75,60014.6%

Despite these advantages, controversy exists regarding hepatotoxicity risks from unintentional acetaminophen overuse—a concern that prompted FDA deliberations about removing prescription combination products [6]. However, subsequent risk-benefit analyses preserved FDC availability due to their established role in multimodal analgesia and the potentially greater risks associated with alternative therapies. Value-based pricing models now increasingly influence reimbursement policies for these agents, particularly as healthcare systems implement outcomes-based contracting for chronic pain management [3].

Properties

CAS Number

330988-72-2

Product Name

Primlev

IUPAC Name

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;N-(4-hydroxyphenyl)acetamide

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C18H21NO4.C8H9NO2/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;1-6(10)9-7-2-4-8(11)5-3-7/h3-4,13,16,21H,5-9H2,1-2H3;2-5,11H,1H3,(H,9,10)/t13-,16+,17+,18-;/m1./s1

InChI Key

RJEIGSKSSKIIHG-RKXJKUSZSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.